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Compound of Interest

Compound Name: HIV-1 inhibitor-3

Cat. No.: B2917231 Get Quote

An In-depth Analysis of the Binding Profile of a Potent HIV-1 Protease Inhibitor

This technical guide provides a comprehensive overview of the binding kinetics of Darunavir, a

potent second-generation HIV-1 protease inhibitor. Designed for researchers, scientists, and

drug development professionals, this document details the quantitative binding data,

experimental methodologies, and the molecular mechanism of action of Darunavir, offering

insights into its high efficacy and genetic barrier to resistance.

Quantitative Binding Data
The binding affinity and kinetics of Darunavir for HIV-1 protease have been extensively

characterized using various biophysical techniques. The following tables summarize the key

quantitative data, providing a comparative view of its interaction with wild-type and multidrug-

resistant (MDR) protease variants.

Table 1: Binding Kinetics of Darunavir and Other Protease Inhibitors with Wild-Type HIV-1

Protease.[1][2]
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Inhibitor
Association
Rate (k_on)
(10⁵ M⁻¹s⁻¹)

Dissociation
Rate (k_off)
(10⁻⁵ s⁻¹)

Equilibrium
Dissociation
Constant
(K_D) (pM)

Dissociative
Half-life (t₁/₂)
(h)

Darunavir 1.2 < 0.003 < 2.6 > 240

Amprenavir 1.3 4.6 350 4.2

Atazanavir 0.3 2.0 670 9.6

Lopinavir 0.6 0.9 160 21.4

Tipranavir 0.2 3.6 1800 5.3

Table 2: Binding Affinity of Darunavir to Wild-Type and Multidrug-Resistant (MDR) HIV-1

Protease.[1][2]

Protease Variant Number of PI Mutations
Fold Change in K_D vs.
Wild-Type

Wild-Type 0 1

MDR Mutant A 14 930

MDR Mutant B 13 110

MDR Mutant C 12 180

MDR Mutant D 11 230

MDR Mutant E 10 150

Experimental Protocols
The determination of the binding kinetics of Darunavir to HIV-1 protease predominantly relies

on two key biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal

Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)
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SPR is a label-free optical sensing technique used to measure real-time biomolecular

interactions. It provides data on the association and dissociation rates of an inhibitor to its

target protein.

Methodology:

Immobilization of Ligand:

Recombinant HIV-1 protease (wild-type or mutant) is covalently immobilized on a sensor

chip surface (e.g., a CM5 sensor chip) via amine coupling.

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

The protease, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate,

pH 4.5), is injected over the activated surface.

Remaining active esters are deactivated by injecting ethanolamine-HCl.

Analyte Binding Analysis:

A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to

establish a stable baseline.

Darunavir (analyte), serially diluted in the running buffer to a range of concentrations, is

injected over the immobilized protease surface for a defined association phase (e.g., 215

seconds).[3]

The running buffer is then flowed over the surface for a dissociation phase (e.g., 1,000

seconds) to monitor the release of the bound inhibitor.[3]

Data Analysis:

The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1

Langmuir binding model to determine the association rate constant (k_on), the

dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off /

k_on).
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target

protein, providing a complete thermodynamic profile of the interaction.

Methodology:

Sample Preparation:

Purified recombinant HIV-1 protease is placed in the sample cell of the calorimeter.

Darunavir is loaded into the injection syringe. Both the protein and the inhibitor are in an

identical buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO) to minimize heats of

dilution.[4]

Titration:

A series of small, precise injections of the Darunavir solution are made into the protease

solution in the sample cell.

The heat released or absorbed during each injection is measured by the instrument.

Data Analysis:

The integrated heat data are plotted against the molar ratio of inhibitor to protein.

The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model)

to determine the binding affinity (K_A = 1/K_D), the binding enthalpy (ΔH), and the

stoichiometry of the interaction (n). The binding entropy (ΔS) and Gibbs free energy (ΔG)

can then be calculated.

Note on High-Affinity Interactions: For very high-affinity inhibitors like Darunavir, a direct ITC

experiment may result in a sigmoidal curve that is difficult to fit accurately. In such cases, a

competition ITC experiment is employed.[5][6] This involves titrating the high-affinity inhibitor

into a solution of the target protein that has been pre-saturated with a weaker, known inhibitor.
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Mechanism of Action and Signaling Pathway
Diagrams
Darunavir is a nonpeptidic protease inhibitor that prevents the maturation of HIV-1 by blocking

the proteolytic cleavage of Gag and Gag-Pol polyproteins.[7][8] This inhibition results in the

production of immature, non-infectious viral particles.[8] Darunavir exhibits a high genetic

barrier to resistance due to its extensive hydrogen bonding with the backbone of the protease

active site and its ability to inhibit both protease enzymatic activity and dimerization.[9][10]

The following diagrams illustrate the experimental workflow for determining binding kinetics and

the inhibitory mechanism of Darunavir.
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Experimental Workflow for Binding Kinetics Analysis
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Experimental Workflow for Binding Kinetics Analysis
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Darunavir Mechanism of Action
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Darunavir's Inhibition of HIV-1 Maturation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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